Pyranomammea C
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Overview
Description
Pyranomammea C is an organic compound belonging to the class of linear pyranocoumarins. These compounds contain a pyran ring linearly fused to a coumarin moiety. This compound has been detected in fruits, although it has not been quantified . Its IUPAC name is 3,5-dihydroxy-2,2-dimethyl-10-(3-methylbutanoyl)-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one .
Preparation Methods
The synthetic routes and reaction conditions for Pyranomammea C are not extensively documented in the literature. it is known to be a naturally occurring compound found in certain fruits . Industrial production methods would likely involve extraction and purification from natural sources, followed by chemical synthesis to achieve the desired purity and yield.
Chemical Reactions Analysis
Pyranomammea C, like other pyranocoumarins, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyranomammea C has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It has been detected in fruits and is studied for its role in plant metabolism.
Medicine: Research has indicated its potential inhibitory effects on inflammatory colorectal cancer in mice.
Industry: Its unique structure makes it a candidate for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyranomammea C involves its interaction with specific molecular targets and pathways. In the context of its inhibitory effects on colorectal cancer, it has been shown to affect the proportions of lymphocytes, T cells, and natural killer T cells in the spleen and intestinal tumors of treated mice . This suggests that this compound may modulate the immune response to exert its effects.
Comparison with Similar Compounds
Pyranomammea C is unique among pyranocoumarins due to its specific structure and biological activity. Similar compounds include other linear pyranocoumarins and pyranochromenes . These compounds share a similar core structure but differ in their substituents and biological activities.
Properties
CAS No. |
30390-05-7 |
---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3,5-dihydroxy-2,2-dimethyl-10-(3-methylbutanoyl)-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C22H28O6/c1-6-7-12-9-16(25)27-21-17(12)19(26)13-10-15(24)22(4,5)28-20(13)18(21)14(23)8-11(2)3/h9,11,15,24,26H,6-8,10H2,1-5H3 |
InChI Key |
IWXVZIMHJKPWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=C3CC(C(OC3=C2C(=O)CC(C)C)(C)C)O)O |
melting_point |
209 - 212 °C |
physical_description |
Solid |
Origin of Product |
United States |
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